molecular formula C9H12BrN3O2 B10967859 (4-Bromo-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone

(4-Bromo-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone

Cat. No.: B10967859
M. Wt: 274.11 g/mol
InChI Key: UHESVYQVHXIISM-UHFFFAOYSA-N
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Description

(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE is a compound that belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . This compound features a bromine atom, a methyl group, and a morpholino group attached to a pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with morpholine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which is known for its efficiency and selectivity . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholino group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound’s pyrazole ring also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the morpholino group in (4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE makes it unique compared to other pyrazole derivatives. These functional groups enhance its reactivity and binding properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

(4-bromo-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H12BrN3O2/c1-12-8(7(10)6-11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3

InChI Key

UHESVYQVHXIISM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)N2CCOCC2

Origin of Product

United States

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